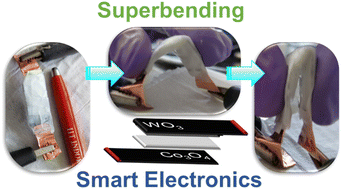A supercapacitive all-inorganic nano metal–oxide complex: a 180° super-bendable asymmetric energy storage device†
Journal of Materials Chemistry C Pub Date: 2023-10-11 DOI: 10.1039/D3TC02677A
Abstract
Fabricating energy storage devices in different paradigms makes them more relevant from an application point of view. Flexible supercapacitors with great specific capacitance retention with maximum possible bending angles and high specific capacitance, make flexible supercapacitor devices more suitable for real-life applications. A complementary pair of redox-active oxides, namely WO3 and Co3O4, has been chosen here to study their charge storage abilities by incorporating them into a solid-state flexible device. Both the electrodes obtained using the electrodeposition method showed excellent porous morphology bearing nano-structured pores and flakes, confirmed using electron microscopy, X-ray diffraction and Raman spectroscopy. The electrochemical studies of the individual electrodes in a neutral electrolytic solution showed high-performance pseudocapacitive properties with 22.5 mF cm−2, and 33 mF cm−2 specific capacity of WO3 and Co3O4 electrodes, respectively. Individual electrodes also show an excellent complementary redox nature. Next, a solid-state flexible device was fabricated by sandwiching the two individual electrodes, which were then tested for performance parameters of charge storage capabilities. High values of specific capacitance (66.5 mF cm−2), energy density (16 μW h cm−2), power density (4 mW cm−2), and coulombic efficiency portray the device's superior pseudocapacitive performance. Besides, the flexible nature of the device was checked by testing its performance at various bending angles giving 100% capacitance retention at various bending angles, thus confirming that the device can work excellently well even in a 180° bent state.


Recommended Literature
- [1] Inside back cover
- [2] Correction: Affinity binding of chicken apolipoprotein A1 to a novel flax orbitide (linusorb)
- [3] Retraction: Elevation of USP4 antagonizes oxygen glucose deprivation/reoxygenation-evoked microglia activation and neuroinflammation-mediated neurotoxicity via the TRAF6-NF-κB signaling
- [4] Front cover
- [5] On splitting of the NICS(1) magnetic aromaticity index†
- [6] Horseradish peroxidase-catalyzed polyacrylamide gels: monitoring their polymerization with BSA-stabilized gold nanoclusters and their functional validation in electrophoresis†
- [7] Facile fabrication of a modified polyamide acid porous membrane for uranium enrichment in wastewater†
- [8] Hydrothermal growth of piezoelectrically active lead-free (Na,K)NbO3–LiTaO3 thin films†
- [9] Reply to the ‘Comment on “Fluorimetric sensing of ATP in water by an imidazolium hydrazone based sensor”’ by S. Farshbaf and P. Anzenbacher Jr., Chem. Commun., 2019, 55, 1770
- [10] Organizing multivalency in carbohydrate recognition

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 151055-86-6
-
3-(propan-2-yloxy)propanenitrile
CAS no.: 110-47-4
-
CAS no.: 16130-58-8
-
CAS no.: 13073-21-7









